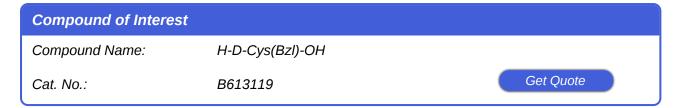


A Technical Guide to S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH)

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This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-benzyl-D-cysteine, a crucial building block for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

S-benzyl-D-cysteine, denoted as **H-D-Cys(Bzl)-OH**, is a derivative of the amino acid D-cysteine where the thiol group is protected by a benzyl group. This protection imparts specific stability and reactivity characteristics that are highly valuable in peptide synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of S-benzyl-D-cysteine.

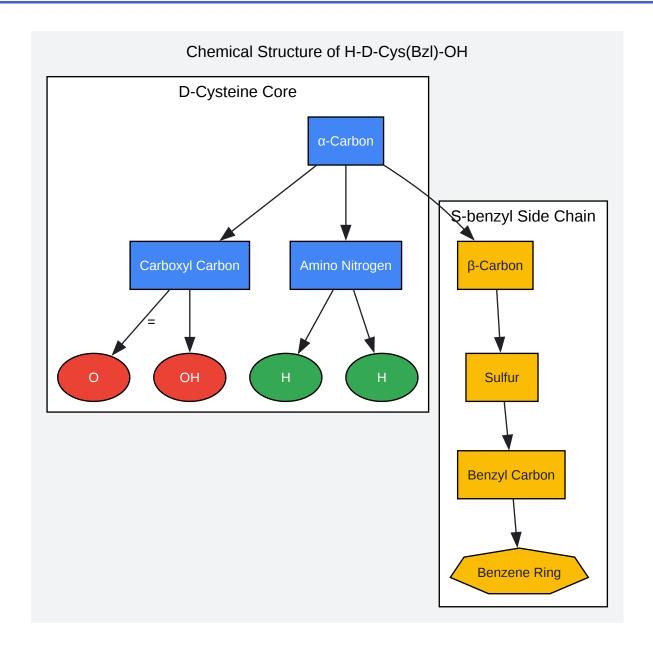


Property	Value	Source
Molecular Formula	C10H13NO2S	PubChem[1]
Molecular Weight	211.28 g/mol	PubChem[1]
Melting Point	215-217 °C (decomposes)	ChemicalBook[2]
Appearance	White to off-white powder	Sigma-Aldrich
Solubility	Information not widely available, requires specific solvent selection for stock solutions.	GlpBio[3]
LogP	2.10	Chemsrc
PSA (Polar Surface Area)	88.62 Ų	Chemsrc
Refractive Index	1.609	Chemsrc

Structural Information

The chemical structure of **H-D-Cys(BzI)-OH** is characterized by a D-cysteine core with a benzyl group attached to the sulfur atom.





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Caption: Chemical Structure of H-D-Cys(Bzl)-OH

Role in Peptide Synthesis

H-D-Cys(BzI)-OH is primarily utilized in peptide synthesis, where the S-benzyl group serves as a robust protecting group for the cysteine thiol.

Orthogonal Protection Strategy



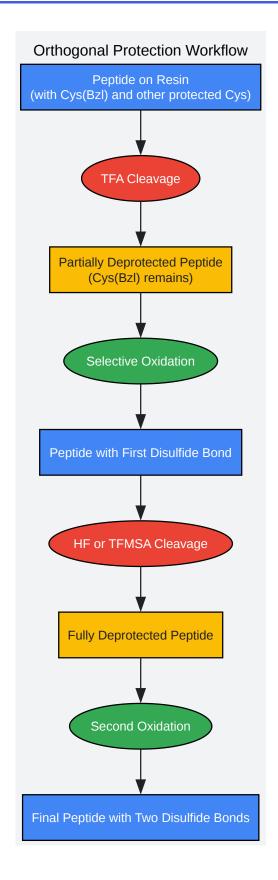
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The key advantage of the S-benzyl protecting group lies in its stability under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This stability makes it orthogonal to many other protecting groups used in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While most side-chain protecting groups are cleaved by TFA during the final cleavage of the peptide from the resin, the S-benzyl group remains intact.

This characteristic is particularly valuable in the synthesis of complex peptides with multiple disulfide bonds. It allows for a selective deprotection and oxidation of other cysteine residues, while the S-benzyl protected cysteine is reserved for a subsequent, specific deprotection step.





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Caption: Orthogonal Protection Workflow



Deprotection

Complete removal of the S-benzyl group requires harsh acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These conditions can potentially lead to the degradation of sensitive amino acid residues within the peptide sequence, a factor that must be carefully considered during synthesis planning.

Experimental Protocols

While detailed, step-by-step synthesis protocols for **H-D-Cys(BzI)-OH** are not readily available in the public domain, the general approach involves the reaction of D-cysteine with a benzylating agent. A patented method for the synthesis of related S-aryl cysteines suggests a coupling reaction between cysteine and an aryl halide in the presence of a copper oxide catalyst, with heating.

General Synthetic Approach (Illustrative, not a detailed protocol):

- Starting Materials: D-cysteine, a benzyl halide (e.g., benzyl bromide), a base, and a suitable solvent.
- Reaction: The thiol group of D-cysteine acts as a nucleophile, attacking the benzyl halide in the presence of a base to neutralize the generated acid.
- Work-up and Purification: The reaction mixture is typically worked up to remove unreacted starting materials and byproducts. Purification is often achieved through recrystallization or chromatography.

Note: The specific reaction conditions, including temperature, reaction time, and choice of base and solvent, would need to be optimized for efficient synthesis.

Safety and Handling

S-benzyl-D-cysteine should be handled with appropriate safety precautions in a laboratory setting.

• Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of dust formation, use a suitable respirator.



- Handling: Avoid contact with skin and eyes. Wash thoroughly after handling. Minimize dust generation and accumulation.
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Spectroscopic Data

While specific spectroscopic data for the D-enantiomer is not extensively published, data for the L-enantiomer (S-benzyl-L-cysteine) is available and provides a reference.

- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded for S-benzyl-Lcysteine.
- Raman Spectroscopy: FT-Raman spectra are also available for the L-enantiomer.

Researchers working with **H-D-Cys(BzI)-OH** would typically perform their own analytical characterization, including NMR, IR, and mass spectrometry, to confirm the identity and purity of the compound.

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